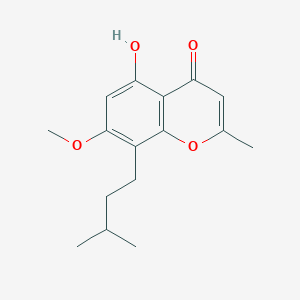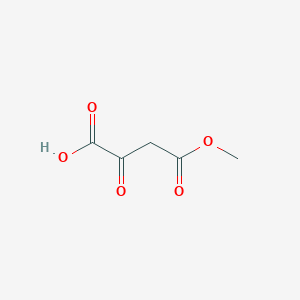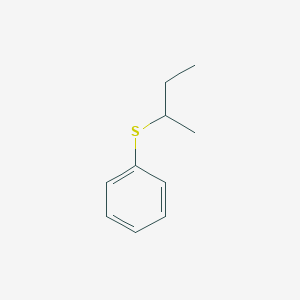
2-(Phenylthio)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylthio)butane, also known as PTB, is a sulfur-containing organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and anti-inflammatory properties.
Mechanism Of Action
The mechanism of action of 2-(Phenylthio)butane is not fully understood. However, it has been proposed that 2-(Phenylthio)butane exerts its biological activities by modulating various signaling pathways in cells. For example, 2-(Phenylthio)butane has been found to activate the p38 MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. In addition, 2-(Phenylthio)butane has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical And Physiological Effects
2-(Phenylthio)butane has been found to exhibit various biochemical and physiological effects. For example, 2-(Phenylthio)butane has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. 2-(Phenylthio)butane has also been found to inhibit the activity of various enzymes, such as tyrosinase and cyclooxygenase-2 (COX-2), which are involved in the regulation of melanin synthesis and inflammation, respectively.
Advantages And Limitations For Lab Experiments
2-(Phenylthio)butane has several advantages for lab experiments. Firstly, it is relatively easy to synthesize and purify, making it readily available for research purposes. Secondly, 2-(Phenylthio)butane exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, there are also some limitations to the use of 2-(Phenylthio)butane in lab experiments. For example, 2-(Phenylthio)butane has low solubility in water, which may limit its use in certain experimental setups. In addition, 2-(Phenylthio)butane has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Future Directions
For research on 2-(Phenylthio)butane include elucidating its mechanism of action, evaluating its in vivo efficacy and toxicity, and exploring its potential as a lead compound for drug development.
Synthesis Methods
The synthesis of 2-(Phenylthio)butane involves the reaction between 2-chlorobutane and thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via an S N 2 mechanism, resulting in the formation of 2-(Phenylthio)butane as the main product. The yield of 2-(Phenylthio)butane can be improved by optimizing the reaction conditions, such as the reaction temperature, the concentration of the reactants, and the reaction time.
Scientific Research Applications
2-(Phenylthio)butane has been extensively studied for its potential therapeutic applications. One of the most promising applications of 2-(Phenylthio)butane is in the treatment of cancer. 2-(Phenylthio)butane has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, 2-(Phenylthio)butane has been shown to enhance the efficacy of chemotherapy drugs by increasing their uptake and reducing their resistance.
2-(Phenylthio)butane has also been found to exhibit antifungal activity by inhibiting the growth of various fungal species, including Candida albicans and Aspergillus fumigatus. This property of 2-(Phenylthio)butane makes it a potential candidate for the development of new antifungal drugs.
properties
CAS RN |
14905-79-4 |
|---|---|
Product Name |
2-(Phenylthio)butane |
Molecular Formula |
C10H14S |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
butan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H14S/c1-3-9(2)11-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI Key |
YKLUJQMOFAXHHI-UHFFFAOYSA-N |
SMILES |
CCC(C)SC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)SC1=CC=CC=C1 |
Other CAS RN |
14905-79-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



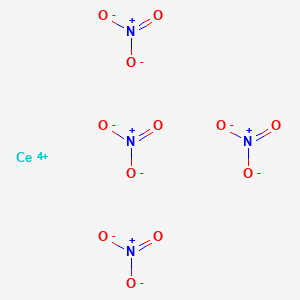
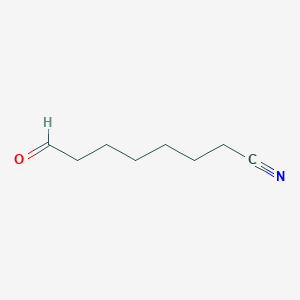
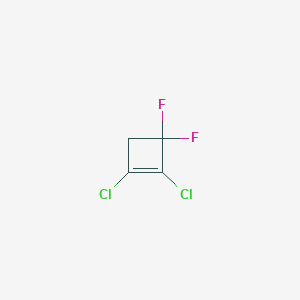
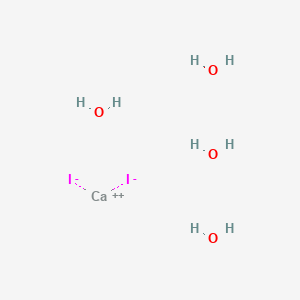
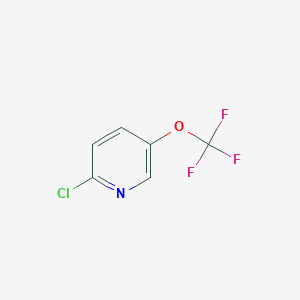
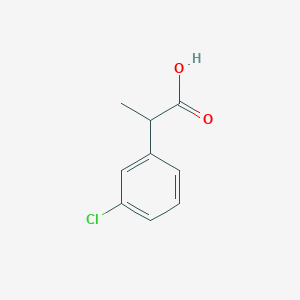
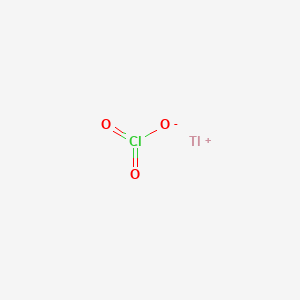
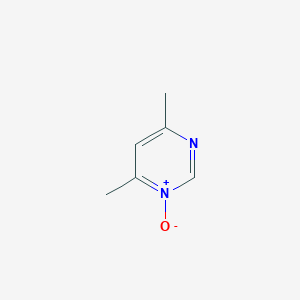

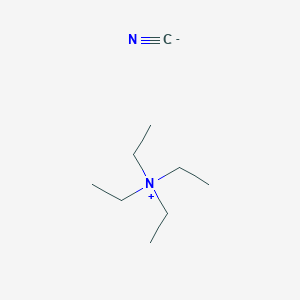
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)
